molecular formula C11H16BrN3 B1384788 2-Bromo-6-(4-methylpiperazin-1-yl)aniline CAS No. 1872292-49-3

2-Bromo-6-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1384788
CAS No.: 1872292-49-3
M. Wt: 270.17 g/mol
InChI Key: IERTVODDWBSWDS-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-methylpiperazin-1-yl)aniline is a halogenated aniline derivative that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates both a bromo substituent and a 4-methylpiperazine moiety on the aniline ring, makes it a valuable intermediate for the synthesis of more complex molecules. The bromine atom is a reactive handle that enables various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing researchers to create diverse biaryl and other functionalized structures . The 4-methylpiperazine group is a privileged scaffold in pharmacology, known to improve solubility and confer affinity for various biological targets . This compound is primarily used in scientific research as a precursor in the development of potential therapeutic agents. Its utility has been demonstrated in the synthesis of compounds investigated for a range of biological activities, including antiviral and anticancer applications . For instance, structurally similar aniline derivatives containing the 4-methylpiperazin-1-yl group have been utilized in the synthesis of potent kinase inhibitors and novel anti-HCV agents , highlighting the role of this chemotype in probing disease mechanisms. Researchers employ this compound to generate libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity against specific enzymes or receptors. Handling and Safety: For research and manufacturing purposes only. Not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-bromo-6-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)10-4-2-3-9(12)11(10)13/h2-4H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERTVODDWBSWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-methylpiperazin-1-yl)aniline typically involves the bromination of 6-(4-methylpiperazin-1-yl)aniline. One common method is to react 6-(4-methylpiperazin-1-yl)aniline with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Nucleophilic substitution: Formation of substituted aniline derivatives.

    Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.

    Reduction: Formation of dehalogenated aniline or modified piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Bromo-6-(4-methylpiperazin-1-yl)aniline is primarily utilized in the synthesis of pharmaceutical compounds, particularly those aimed at treating neurological and psychiatric disorders. Its structure allows for modifications that can enhance the binding affinity to neurotransmitter receptors, making it a valuable candidate for drug development targeting conditions such as depression, anxiety, and schizophrenia. The piperazine moiety contributes to the compound's ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) active drugs.

Mechanism of Action
The mechanism of action often involves interaction with specific receptors or enzymes in the brain. The bromine atom can influence pharmacokinetic properties, such as solubility and metabolic stability, which are essential for effective drug design.

Material Science

Polymer and Dye Development
In material science, this compound is employed in the synthesis of advanced materials including polymers and dyes. Its reactivity allows it to participate in various polymerization reactions that lead to the formation of high-performance materials with desirable properties such as thermal stability and colorfastness.

Biological Studies

Biochemical Assays
This compound is also used in biochemical assays to study enzyme interactions and receptor binding dynamics. By providing a scaffold for the development of probes or inhibitors, researchers can investigate the biological pathways involved in various diseases, aiding in the discovery of new therapeutic targets.

Industrial Chemistry

Agrochemicals and Specialty Chemicals
In industrial applications, this compound is involved in the synthesis of agrochemicals and specialty chemicals. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse chemical entities used in agriculture and other industries.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-methylpiperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets, while the bromine atom can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-bromo-6-(4-methylpiperazin-1-yl)aniline with key analogs, emphasizing substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Substituent Positions Key Applications/Notes References
This compound C₁₁H₁₅BrN₃ Br (C2), 4-Me-piperazinyl (C6) Precursor in WDR5 degrader synthesis; enables bromine-mediated coupling reactions
5-Bromo-2-(4-methylpiperazin-1-yl)aniline C₁₁H₁₆BrN₃ Br (C5), 4-Me-piperazinyl (C2) Intermediate for WDR5 ligands; demonstrates positional isomer effects on reactivity
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline C₁₃H₁₆F₃N₃ CF₃ (C3), 4-Me-piperazinylmethyl (C4) Pharmaceutical intermediate with enhanced solubility and bioactivity
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline C₁₂H₁₉N₃O OMe (C2), 4-Me-piperazinyl (C4) Used in NQO1 inhibitors; methoxy group improves metabolic stability
2-Methyl-4-(4-methylpiperazin-1-yl)aniline C₁₂H₁₉N₃ Me (C2), 4-Me-piperazinyl (C4) Exhibits basicity for hydrogen bonding; explored in kinase inhibitor design

Key Structural and Functional Differences

Substituent Positioning: Bromine at C2 (target compound) vs. C5 (CID 4961872) alters electronic distribution and steric hindrance. For example, bromine at C2 may hinder electrophilic substitution at the ortho position, while C5 bromine allows for meta-directed reactions . The 4-methylpiperazinyl group at C6 (target) vs.

Biological Activity :

  • Analogs like 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8) show enhanced antiproliferative activity due to the trifluoromethyl group’s electron-withdrawing effects, which stabilize binding pockets .
  • Methoxy-substituted derivatives (e.g., 2-methoxy-4-(4-methylpiperazin-1-yl)aniline) exhibit improved metabolic stability, making them suitable for long-acting inhibitors .

Synthetic Utility: Brominated analogs are pivotal in cross-coupling reactions. For instance, 5-bromo-2-(4-methylpiperazin-1-yl)aniline undergoes Sonogashira coupling to generate alkynyl intermediates for kinase inhibitors . The target compound’s C6 piperazinyl group may facilitate regioselective functionalization, as seen in WDR5 degrader synthesis .

Biological Activity

2-Bromo-6-(4-methylpiperazin-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 2-position and a piperazine moiety at the 6-position of an aniline ring. The structural formula can be represented as follows:

C1H1N1BrC1H1N2\text{C}_1\text{H}_1\text{N}_1\text{Br}\text{C}_1\text{H}_1\text{N}_2

This unique structure contributes to its biological properties by influencing its interaction with various molecular targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate physiological responses, leading to various therapeutic effects. For instance, the piperazine ring may enhance binding affinity to target proteins through hydrophobic interactions, while the bromine substituent can influence electronic properties that affect reactivity and selectivity.

Anticancer Properties

Recent studies have demonstrated promising anticancer activity for derivatives of this compound. For example:

  • Case Study 1 : A study reported that analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxic effects .
  • Case Study 2 : Another investigation highlighted that modifications in the piperazine structure could lead to enhanced potency against various cancer types, suggesting a strong structure-activity relationship .

Antimicrobial Activity

The compound also shows significant antimicrobial properties:

  • In Vitro Testing : In vitro assays revealed that this compound demonstrated notable inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Compound Target IC50 (µM) MIC (µg/mL)
This compoundBreast cancer cells<510
Control AntibioticStaphylococcus aureus-<10

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of bromine enhances hydrophobic interactions, potentially improving binding affinity to target proteins.
  • Piperazine Modifications : Variations in the piperazine ring structure significantly affect biological activity, indicating that further modifications could yield more potent derivatives .

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